6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Description
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound featuring a 1,2,4-triazine-3,5-dione core substituted with a piperazinyl group at position 6. The 1,2,4-triazine scaffold is recognized for its diverse bioactivity, including anticancer, antiparasitic, and anticonvulsant properties .
Properties
IUPAC Name |
6-piperazin-1-yl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6-5(10-11-7(14)9-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLFVIIRMRLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 568551-31-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-parasitic properties and other pharmacological effects as reported in various studies.
- Molecular Formula : C7H11N5O2
- Molecular Weight : 197.2 g/mol
- Structural Characteristics : The compound features a piperazine ring linked to a tetrahydrotriazine core, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-schistosomal properties. Schistosomiasis is a neglected tropical disease caused by parasitic worms of the genus Schistosoma, and the development of new treatments is crucial due to increasing resistance to existing drugs.
Anti-Schistosomal Activity
Recent studies have identified the compound as a promising candidate for developing new schistosomicides. Key findings include:
- In Vitro Studies : The compound demonstrated significant activity against various life stages of Schistosoma mansoni, including miracidia and adult worms. The mechanism involves inhibiting histone methylation processes critical for the parasite's lifecycle .
- RNA Interference (RNAi) Studies : Research utilizing RNAi techniques showed that knockdown of specific genes (e.g., smp_138030) in adult schistosomes led to reduced motility and egg production. Compounds based on the triazine core exhibited similar effects, indicating their potential as effective treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the piperazine moiety and the triazine core in enhancing biological activity. Modifications to these structures can lead to improved efficacy and selectivity against schistosomes.
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances solubility and biological interactions |
| Tetrahydrotriazine Core | Critical for anti-parasitic activity |
Case Studies
- Case Study 1 : A study published in Wellcome Open Research evaluated various derivatives of triazine compounds against S. mansoni. The results indicated that compounds with a piperazine linkage exhibited superior anti-parasitic effects compared to those without .
- Case Study 2 : Another investigation focused on the molecular docking of this compound with target proteins involved in schistosome metabolism. The docking studies suggested strong binding affinity with key enzymes necessary for parasite survival .
Other Biological Activities
Beyond its anti-schistosomal properties, there is emerging evidence suggesting that compounds containing the piperazine and triazine frameworks may exhibit antiviral activities. For example:
Scientific Research Applications
Antiparasitic Activity
Recent studies have identified 6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione as a promising candidate for treating schistosomiasis, a neglected tropical disease caused by parasitic worms. The compound has been shown to exhibit significant activity against various lifecycle stages of Schistosoma mansoni, highlighting its potential as a new schistosomicide . The structure-activity relationship (SAR) analysis indicates that modifications to the triazine core can enhance efficacy against the parasite.
Antimicrobial Properties
The compound has also demonstrated antibacterial activity against various strains of bacteria. In vitro studies revealed that it possesses a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell processes, although further investigations are required to elucidate specific pathways.
Anticancer Research
Research into the anticancer properties of this compound is ongoing. Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms related to apoptosis and cell cycle arrest. The presence of the piperazine ring is believed to facilitate interactions with cellular targets involved in cancer progression .
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. Studies indicate that it may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in this field.
Case Study 1: Antischistosomal Activity
In a study conducted by Padalino et al., the compound was evaluated for its antischistosomal properties using various in vitro assays. The results indicated that it effectively inhibited the growth of adult schistosomes and showed promise as a lead compound for further development into a therapeutic agent against schistosomiasis .
Case Study 2: Antibacterial Efficacy
A comprehensive assessment of the antibacterial activity was performed using clinical isolates of Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited significant antibacterial effects with low MIC values compared to standard antibiotics . This suggests its potential utility in treating bacterial infections.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The 1,2,4-triazine ring is susceptible to nucleophilic attack, particularly at electron-deficient positions. Piperazine’s secondary amine group may enhance nucleophilicity at adjacent positions, facilitating substitution reactions.
Cycloaddition Reactions
The triazine core can participate in formal [4+2] cycloadditions, as demonstrated in studies of structurally related 1,2,4-triazines.
Hydrolysis and Functional Group Transformations
The diketone groups and triazine ring may undergo hydrolysis under acidic or basic conditions.
Heterocyclization and Ring Expansion
Reactions with bifunctional reagents may lead to fused heterocycles.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Insights |
|---|---|---|---|
| Lactamization | o-Carboxyphenyl derivatives | Triazino-quinazoline scaffolds | Intramolecular cyclization via amide bond formation . |
Redox Reactions
The diketone moiety is redox-active, enabling reduction or oxidation pathways.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Insights |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Diol derivatives | Hydride transfer reduces carbonyl groups to alcohols . |
Key Structural and Reactivity Insights
-
Piperazine Influence : The piperazine group enhances solubility in polar solvents and provides nucleophilic sites for alkylation/acylation .
-
Triazine Ring Stability : Acidic conditions promote ring-opening, while neutral/basic conditions favor substitution reactions .
-
Steric Effects : β-Substituents on the triazine ring may hinder nucleophilic attack, as seen in cyclohexanone-derived analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity of triazine derivatives is highly dependent on substituents and ring type (e.g., 1,2,4-triazine vs. 1,3,5-triazine). Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Mechanistic Insights
- Anticancer Activity: 6-Azauracil (the parent compound) acts as a pyrimidine analog, disrupting RNA/DNA synthesis in tumors . In contrast, the piperazinyl-substituted target compound lacks documented anticancer data, though its structural analogs (e.g., 1,3,5-triazine derivatives) show antiparasitic efficacy .
- Antiparasitic Activity : The 6-(piperazin-1-yl)-1,3,5-triazine core demonstrates schistosomicidal activity, likely via RNA interference pathways . While the target compound shares a piperazinyl group, its 1,2,4-triazine core may limit direct comparison due to differing metabolic targets.
- Anticonvulsant and Antibacterial Activity : Substituents like phenyl or nitrofuran groups redirect activity. For example, phenyl derivatives modulate CNS targets (e.g., GABA receptors) , while nitrofuran analogs exhibit broad-spectrum antibacterial effects .
Q & A
Q. What are the common synthetic routes for 6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, and how do their yields compare?
Methodological Answer: Two primary approaches are documented:
- Cycloaddition Reactions : A metal-free [2+1+3] cycloaddition of trifluoroacetaldehyde N-sulfonylhydrazones with hexahydro-1,3,5-triazines yields trifluoromethylated triazines in 81–97% yields. This method is scalable and tolerates aryl, benzyl, and alkyl substituents .
- Hydrazone Condensation : 6-Azauracil derivatives (structurally analogous) are synthesized via condensation of semicarbazide with furanoylformic acid in propylene glycol, followed by nitration . Table 1: Comparison of Synthetic Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Cycloaddition | 81–97% | Broad substrate scope | Requires anhydrous conditions |
| Hydrazone Condensation | Not reported | Cost-effective reagents | Lower specificity |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positioning, particularly for the piperazinyl group and triazine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystallographic ambiguity in triazine derivatives, especially for tautomeric forms .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can solubility and lipophilicity be experimentally determined to evaluate drug-likeness?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification .
- Lipophilicity (LogP) : HPLC-derived retention times using octanol-water partitioning or computational tools like SwissADME .
- Critical Findings : Piperazinyl groups enhance aqueous solubility but reduce LogP, requiring structural tweaks for blood-brain barrier penetration in CNS-targeted studies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate anticonvulsant potential, considering structural analogs?
Methodological Answer:
- In Vitro Models : Patch-clamp assays on neuronal sodium channels to assess blockade efficacy (IC₅₀) .
- In Vivo Models : MES (maximal electroshock) and PTZ (pentylenetetrazol) tests in rodents, with dose-response curves and toxicity profiling .
- Structural Optimization : Compare with clubbed indole-triazine derivatives (e.g., EC₅₀ = 12 µM in MES tests) .
Q. What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use WHO-recommended protocols for MIC (antibacterial) or IC₅₀ (enzyme inhibition) to minimize variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., deaminated diketo metabolites in herbicide studies) .
- Data Normalization : Report activities relative to positive controls (e.g., nitrofurantoin for antibacterial studies) .
Q. How do photochemical reactions impact the stability of triazinedione derivatives?
Methodological Answer:
- Degradation Pathways : UV irradiation induces hydration at the C(6)N(1) bond, forming 6-hydroxy derivatives .
- Experimental Assessment : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring .
- Mitigation : Lyophilization or storage in amber vials under nitrogen .
Q. What computational methods predict binding affinity to pyrimidine biosynthesis enzymes?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with orotidylate decarboxylase (e.g., 6-Azauridine’s Ki = 0.8 µM) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
- Validation : Correlate docking scores with in vitro enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
